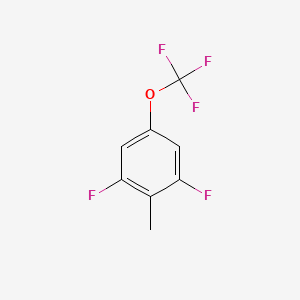

2,6-Difluoro-4-(trifluoromethoxy)toluene

Description

BenchChem offers high-quality 2,6-Difluoro-4-(trifluoromethoxy)toluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-(trifluoromethoxy)toluene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-6(9)2-5(3-7(4)10)14-8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLXQJDXDKUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential of 2,6-Difluoro-4-(trifluoromethoxy)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated functional groups can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This guide focuses on 2,6-Difluoro-4-(trifluoromethoxy)toluene, a molecule that, while not extensively documented, combines several features of high interest for drug discovery and material science. It possesses the 2,6-difluoro substitution pattern, known to influence conformation and block metabolic oxidation, alongside the trifluoromethoxy (-OCF3) group, a highly lipophilic and metabolically robust moiety.[1][3]

This document serves as an in-depth technical exploration of the predicted chemical properties, potential synthetic pathways, and likely applications of this promising, yet under-explored, chemical entity. By dissecting the known attributes of its components, we aim to provide a comprehensive and actionable resource for researchers venturing into this area of fluorine chemistry.

Chemical Identity and Predicted Physicochemical Properties

While a CAS number has not been assigned, the fundamental identifiers for 2,6-Difluoro-4-(trifluoromethoxy)toluene can be established from its structure.

-

Molecular Formula: C₈H₅F₅O

-

Molecular Weight: 212.12 g/mol

-

IUPAC Name: 1,3-Difluoro-2-methyl-5-(trifluoromethoxy)benzene

The physical properties of this compound are anticipated to be influenced by both the 2,6-difluorotoluene scaffold and the trifluoromethoxy group. The following table provides a comparative summary of the known properties of related compounds and the predicted properties of the target molecule.

| Property | 2,6-Difluorotoluene[4][5][6] | (Trifluoromethoxy)benzene[7] | 2,6-Difluoro-4-(trifluoromethoxy)toluene (Predicted) | Justification for Prediction |

| Boiling Point (°C) | 112-114 | 102 | ~140-160 | Increased molecular weight and polarity compared to both parent structures. |

| Density (g/mL) | ~1.13 | ~1.23 | ~1.35-1.45 | The high atomic weight of fluorine atoms will significantly increase the density. |

| Refractive Index | ~1.45 | ~1.41 | ~1.43-1.44 | An intermediate value reflecting the electronic nature of the substituted ring. |

| Flash Point (°C) | ~10 | 12 | ~30-40 | Expected to be a flammable liquid, with a flashpoint likely higher than the parent compounds due to increased mass. |

| Solubility | Insoluble in water; soluble in organic solvents.[8] | Insoluble in water; soluble in polar organic solvents.[9] | Insoluble in water; likely soluble in a range of organic solvents like ethers, chlorinated solvents, and acetone. | The highly fluorinated nature increases lipophilicity but the ether linkage provides some polar character. |

Molecular Structure and Conformation

The trifluoromethoxy group is known to adopt a conformation orthogonal to the plane of the benzene ring, which can add to the molecule's three-dimensional complexity and influence its binding to biological targets.[3]

Caption: Predicted structure of 2,6-Difluoro-4-(trifluoromethoxy)toluene.

Predicted Spectroscopic Profile

A foundational understanding of a molecule's spectroscopic signature is critical for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methyl (CH₃) protons would appear as a singlet, likely in the range of δ 2.2-2.4 ppm. The two aromatic protons would appear as a doublet or a multiplet, influenced by coupling to the adjacent fluorine atoms, anticipated in the range of δ 7.0-7.5 ppm.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon would be around δ 15-20 ppm. The aromatic carbons would be in the δ 110-160 ppm region, with the carbons directly bonded to fluorine showing large C-F coupling constants. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms, at approximately δ 120 ppm.

-

¹⁹F NMR: This is a key technique for identifying this molecule. Three signals are predicted:

-

A signal for the two equivalent aromatic fluorine atoms, likely around δ -110 to -130 ppm (relative to CFCl₃).

-

A signal for the three equivalent trifluoromethoxy fluorine atoms, appearing as a singlet around δ -58 to -60 ppm.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 212. Common fragmentation patterns would likely involve the loss of the methyl group (M-15), and potentially cleavage of the C-O bond of the ether.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of C-F bonds are expected in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-H bending vibrations for the methyl group around 1375 and 1450 cm⁻¹. The C-O stretching of the aryl ether will likely appear in the 1200-1280 cm⁻¹ range.

Inferred Reactivity and Chemical Stability

The reactivity of the aromatic ring is dictated by its substituents. The two fluorine atoms and the trifluoromethoxy group are all strongly electron-withdrawing. This deactivates the ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any such reaction would be directed to the position ortho to the trifluoromethoxy group (and meta to the fluorines), but would likely require harsh conditions.

The methyl group, however, provides a reactive site for free-radical substitution, such as bromination with N-bromosuccinimide (NBS), to form the corresponding benzyl bromide. This intermediate could then be converted to other functional groups like aldehydes, alcohols, or nitriles.

The molecule is expected to have high thermal and metabolic stability due to the strength of the C-F bonds.[1]

Potential Synthetic Pathways

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene would likely start from a commercially available, appropriately substituted precursor. A plausible retrosynthetic analysis suggests a few potential routes. One such route could involve the trifluoromethoxylation of a corresponding phenol.

Caption: A potential synthetic workflow for the target molecule.

Experimental Protocol Outline (Based on the above workflow):

-

Reduction of 2,6-Difluoro-4-nitrotoluene: The starting nitro compound is reduced to the corresponding aniline. This can be achieved using standard methods such as iron powder in acidic medium or catalytic hydrogenation.[10]

-

Formation of the Phenol: The resulting 4-Amino-2,6-difluorotoluene is converted to the phenol via a diazonium salt intermediate. The aniline is treated with sodium nitrite in a strong acid (like sulfuric acid) at low temperatures, followed by heating in water to hydrolyze the diazonium salt.

-

Trifluoromethoxylation: The final and most crucial step is the introduction of the -OCF3 group. This is a non-trivial transformation. Modern methods for aryl trifluoromethoxylation often involve the use of specialized reagents and catalysts.[3] A potential approach could be a copper-catalyzed reaction of the phenol with a trifluoromethyl source like trifluoromethyl iodide.

Potential Applications in Drug Discovery and Agrochemicals

The unique combination of substituents in 2,6-Difluoro-4-(trifluoromethoxy)toluene makes it a highly attractive scaffold for bioactive compounds.

-

Enhanced Metabolic Stability: The fluorine atoms at the 2 and 6 positions can shield the adjacent methyl group from metabolic oxidation by cytochrome P450 enzymes. The trifluoromethoxy group is also exceptionally stable to metabolic degradation.[2]

-

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, which can significantly enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1][2] This is a critical property for drugs targeting the central nervous system.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the substituents can modulate the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a drug molecule at physiological pH.

-

Building Block for Complex Molecules: As an intermediate, this compound could be used to synthesize a variety of derivatives. For example, functionalization of the methyl group could lead to the corresponding aldehydes, carboxylic acids, or amines, which are common handles for further elaboration in drug synthesis.[11][12] It is a valuable building block for creating novel drugs and agrochemicals like herbicides and fungicides.[8]

Safety and Handling

While no specific safety data sheet exists for 2,6-Difluoro-4-(trifluoromethoxy)toluene, a cautious approach based on analogous compounds is warranted.

-

Flammability: Based on related structures like (trifluoromethoxy)benzene and 2,6-difluorotoluene, the compound is expected to be a flammable liquid.[7][13] Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[14]

-

Toxicity and Irritation: Similar fluorinated aromatic compounds are often irritating to the skin, eyes, and respiratory system.[7] Some can be toxic if inhaled, ingested, or absorbed through the skin.

-

Handling Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[14]

Conclusion

2,6-Difluoro-4-(trifluoromethoxy)toluene represents a molecule with significant, albeit currently theoretical, potential. Its predicted properties—high metabolic stability, enhanced lipophilicity, and versatile synthetic handles—position it as an attractive building block for the next generation of pharmaceuticals and agrochemicals. This guide provides a comprehensive predictive framework for its chemical behavior, offering a solid starting point for researchers aiming to synthesize and explore its utility. The validation of these predictions through experimental work will be a valuable contribution to the field of fluorine chemistry.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

-

Gas-phase aromatic substitution: reactivity of (trifluoromethoxy)benzene toward charged electrophiles. (1991). American Chemical Society. Retrieved from [Link]

-

(Trifluoromethyl)benzene. PubChem. Retrieved from [Link]

-

Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. (2004). Cole-Parmer. Retrieved from [Link]

-

Recent Development of Catalytic Trifluoromethoxylation Reactions. (2018). PMC. Retrieved from [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. Retrieved from [Link]

- 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. (2023). Google Cloud.

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). MDPI. Retrieved from [Link]

-

Synthesis of 2,6-difluoro-m-toluic acid. PrepChem.com. Retrieved from [Link]

-

2,6-difluoro-4-(trifluoromethyl)benzaldehyde. PubChemLite. Retrieved from [Link]

-

Chemical Properties of 2,6-Difluorotoluene (CAS 443-84-5). Cheméo. Retrieved from [Link]

-

2,6-Difluorotoluene. (2025). Chemsrc. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-Difluorotoluene (CAS 443-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,6-Difluorotoluene | CAS#:443-84-5 | Chemsrc [chemsrc.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. nbinno.com [nbinno.com]

- 9. CAS 456-55-3: (Trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 2,6-Difluorotoluene | 443-84-5 [chemicalbook.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Structure of 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene

The following technical guide is structured to provide an in-depth analysis of 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene .

1,3-Difluoro-2-methyl-5-(trifluoromethoxy)benzene

Executive Summary

This guide details the physicochemical and synthetic profile of 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene (chemically equivalent to 2,6-difluoro-4-(trifluoromethoxy)toluene ). This scaffold represents a "privileged structure" in modern medicinal chemistry, combining two powerful design strategies: the "Magic Methyl" effect modulated by flanking fluorines (the 1,2,3-motif) and the super-lipophilicity of the trifluoromethoxy ether.

Key Applications:

-

Metabolic Stability: The 2,6-difluoro substitution pattern protects the central methyl group from rapid CYP450-mediated benzylic oxidation.

-

Bioisosterism: The

group acts as a lipophilic, metabolically stable bioisostere for methoxy ( -

Conformational Locking: The steric pressure between the methyl group and adjacent fluorines restricts bond rotation, potentially locking the molecule into a bioactive conformation.

Structural & Electronic Analysis

2.1 The "Gear Effect" (1,2,3-Substitution)

The core feature of this molecule is the steric crowding at the 1,2,3-position. The van der Waals radius of the methyl group (

-

Consequence: This forces the methyl C-H bonds to interlock with the fluorine lone pairs, creating a "gear effect." This increases the rotational barrier of the methyl group and can force the aromatic ring out of coplanarity with attached systems in biaryl scaffolds.

2.2 The Trifluoromethoxy "Super-Lipophile"

The

-

Electronic Effect: It is strongly electron-withdrawing via induction (

) but offers weak -

Conformation: Unlike a methoxy group, which lies coplanar to the ring, the

group twists out of plane (orthogonal) to minimize dipole repulsion between the oxygen lone pairs and the fluorine atoms on the

2.3 Physicochemical Data Profile

| Property | Value / Descriptor | Impact on Drug Design |

| Formula | High Fluorine Content (5 atoms) | |

| Molecular Weight | 198.09 g/mol | Fragment-based lead compliant |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity (Blood-Brain Barrier permeation) |

| Hansch | +1.04 ( | significantly more lipophilic than |

| Hammett | +0.35 ( | Deactivates ring toward oxidation |

| Metabolic Liability | Low | Blocked benzylic and para positions |

Synthetic Pathways[1][2][3]

Synthesis of this scaffold requires bypassing the deactivating nature of the fluorine atoms. The most robust route for research applications utilizes a Phenol-to-Trifluoromethyl Ether strategy, avoiding the hazardous use of

3.1 Recommended Laboratory Protocol: Silver-Mediated Trifluoromethoxylation

This protocol converts the precursor 2,6-difluoro-p-cresol (2,6-difluoro-4-methylphenol) into the target molecule.

Reagents:

-

Substrate: 2,6-Difluoro-4-methylphenol (1.0 eq)

-

Reagent:

(generated in situ or pre-formed) or TFMT (Trifluoromethyl triflate) -

Catalyst: Selectfluor (oxidant) or Ag(I) salts

-

Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2,6-difluoro-4-methylphenol (10 mmol) in anhydrous DCM under Argon atmosphere.

-

Reagent Addition: Add

(15 mmol) and Selectfluor (12 mmol) at -

Temperature Ramp: Allow the mixture to warm slowly to room temperature over 4 hours. The initial low temperature prevents polymerization of the electron-rich phenol.

-

Quenching: Quench with saturated

solution. -

Extraction: Extract with Pentane (due to high volatility of the product).

-

Purification: Silica gel chromatography. Note: The product is a volatile liquid; avoid high-vacuum rotary evaporation for extended periods.

3.2 Visualized Synthesis Workflow (DOT)

Caption: Figure 1. Step-wise synthetic pathway from commercial starting materials to the target scaffold.

Medicinal Chemistry Utility

4.1 Metabolic Blockade Mechanism

In non-fluorinated toluene derivatives, the methyl group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). The enzyme abstracts a hydrogen atom from the benzylic position to form a radical, which is then hydroxylated.

Mechanism of Protection:

-

Steric Shielding: The two ortho-fluorine atoms physically block the approach of the large heme-iron active site of the CYP enzyme.

-

Electronic Deactivation: The electronegativity of the fluorines pulls electron density away from the benzylic C-H bonds, increasing the bond dissociation energy (BDE) and making hydrogen abstraction thermodynamically unfavorable.

4.2 SAR Logic Diagram

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Safety and Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be sparse, protocols should assume hazards based on the class of fluorinated aromatics :

-

Flammability: High. Treat as a Class 3 Flammable Liquid (Flash point likely <

). -

Reactivity: Stable under standard conditions. Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) which may defluorinate the ring.

-

Health Hazards:

-

Inhalation: Vapors are likely respiratory irritants.[1]

-

Skin: Lipophilic nature implies rapid dermal absorption. Wear fluoro-elastomer gloves.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.

References

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

- Togni, A. (2012). Reagents for Trifluoromethylation and Trifluoromethoxylation. Chemical Reviews.

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).

Sources

An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-(trifluoromethoxy)toluene

This document provides a comprehensive technical overview of the safety considerations for 2,6-Difluoro-4-(trifluoromethoxy)toluene. As specific safety data for this compound is not extensively published, this guide synthesizes information from its structural analogs, primarily 2,6-difluorotoluene and (trifluoromethoxy)benzene, to establish a conservative and robust safety protocol. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound or similar fluorinated aromatic intermediates.

The core principle of this guide is to explain the causality behind safety procedures, linking the physicochemical properties of the molecule to the necessary handling protocols. This approach empowers scientists to not only follow procedures but also to understand the risks and make informed decisions in novel situations.

Section 1: Synthesized Hazard Identification and Classification

Due to the absence of a dedicated Safety Data Sheet (SDS) for the title compound, a hazard profile has been constructed by evaluating the known risks of its core components: the 2,6-difluorotoluene moiety and the trifluoromethoxy group. The resulting GHS classification should be considered a precautionary and comprehensive assessment.

Anticipated GHS Classification:

-

Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[1]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.

-

Eye Irritation, Category 2A (H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

-

Hazardous to the Aquatic Environment, Acute Hazard, Category 3 (H402): Harmful to aquatic life.

The high degree of fluorination, combined with the toluene backbone, results in a volatile, flammable liquid. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can also contribute to irritant properties upon contact with skin, eyes, and the respiratory system.

Caption: GHS Pictograms and Associated Hazard Statements.

Section 2: Physicochemical Properties and Safety Implications

The physical properties of a substance are intrinsically linked to its hazards. The data below is primarily based on 2,6-difluorotoluene, the closest structural analog with available data, and serves as a strong proxy for risk assessment.

| Property | Value (Based on 2,6-Difluorotoluene) | Safety Implication |

| Molecular Formula | C₈H₅F₅O | - |

| Molecular Weight | 208.12 g/mol | - |

| Appearance | Colorless to light yellow clear liquid.[2] | Standard for most organic solvents. |

| Boiling Point | ~112-114 °C.[3] | Volatile enough to produce significant vapor at room temperature. |

| Melting Point | ~ -62 °C. | Will be in a liquid state under all standard laboratory conditions. |

| Flash Point | ~10 °C (50 °F) - closed cup.[1][3] | CRITICAL: Vapors can ignite at or below typical room temperature from a nearby ignition source. |

| Density | ~1.129 g/mL at 25 °C.[1][3] | Slightly denser than water. |

| Vapor Characteristics | Vapors are heavier than air. | Vapors can accumulate in low-lying areas and travel to a distant ignition source, causing a flashback. |

Causality Analysis: The low flash point is the most critical parameter from a safety perspective.[1][3] It dictates that this compound must be treated as a significant fire hazard at all times. The combination of volatility and high vapor density necessitates excellent ventilation and the complete absence of ignition sources in the handling area.

Section 3: Toxicological Profile and Exposure Routes

A thorough toxicological investigation of 2,6-Difluoro-4-(trifluoromethoxy)toluene has not been published. Therefore, a conservative approach based on its irritant properties is required.

-

Primary Routes of Exposure: Inhalation, skin contact, and eye contact.

-

Acute Effects:

-

Inhalation: Vapors are expected to cause respiratory irritation, leading to symptoms such as coughing and shortness of breath. At high concentrations, similar to other organic solvents, it may cause central nervous system effects like dizziness, headache, and nausea.[4][5]

-

Skin Contact: Expected to be a skin irritant, causing redness and pain. Prolonged or repeated exposure may defat the skin, leading to dryness or cracking.[5]

-

Eye Contact: Expected to cause serious eye irritation, with potential for redness, pain, and watering.

-

-

Chronic Effects: Data is unavailable. No component is listed as a carcinogen by IARC, NTP, or OSHA based on analog data.

-

LD50 Data (Analog): The dermal LD50 in rabbits for 2,6-difluorotoluene is >2,000 mg/kg, indicating low acute toxicity via skin absorption.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and robust PPE is essential for safe handling.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of the compound must be performed inside a certified chemical fume hood to control vapor inhalation.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.

-

Source of Ignition Control: Absolutely no open flames, hot plates, or spark-producing equipment should be in the vicinity of handling or storage areas. Use only explosion-proof electrical equipment.

-

Static Discharge Prevention: Ground and bond all containers and receiving equipment during transfers to prevent static electricity buildup, which can serve as an ignition source.[6][7]

Personal Protective Equipment (PPE) Protocol

This protocol is designed to be a self-validating system, ensuring maximum protection when followed correctly.

-

Pre-Donning Inspection:

-

Visually inspect all PPE for defects (cracks, holes, etc.).

-

Confirm the fume hood has a valid certification and is functioning correctly.

-

-

Donning Sequence:

-

Inner Gloves: Don a pair of nitrile gloves.

-

Protective Clothing: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned.

-

Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5] A face shield should be worn over the goggles during high-splash-risk procedures.

-

Outer Gloves: Don a second pair of nitrile or other appropriate chemically resistant gloves over the first pair and the cuffs of the lab coat.

-

-

Doffing Sequence (to prevent contamination):

-

Outer Gloves: Remove the outer gloves, peeling them off without touching the external surface with bare skin.

-

Face/Eye Protection: Remove the face shield and/or goggles.

-

Protective Clothing: Unbutton and remove the lab coat, turning it inside out as it is removed.

-

Inner Gloves: Remove the final pair of gloves.

-

Hygiene: Immediately wash hands thoroughly with soap and water.

-

Caption: Recommended PPE Donning and Doffing Workflow.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures

-

Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: The compound is highly flammable. Vapors can form explosive mixtures with air. Hazardous combustion products include carbon oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The response to a spill is dictated by its scale and location.

Sources

- 1. 2,6-Difluorotoluene 99 443-84-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-Difluorotoluene | 443-84-5 [chemicalbook.com]

- 4. solvents.net.au [solvents.net.au]

- 5. osha.gov [osha.gov]

- 6. 2,6-Difluorotoluene | 443-84-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2,6-Difluorotoluene | 443-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Lipophilicity and LogP of 2,6-Difluoro-4-(trifluoromethoxy)toluene

Title: Technical Guide: Lipophilicity Profiling and LogP Determination of 2,6-Difluoro-4-(trifluoromethoxy)toluene

Executive Summary

This guide provides a comprehensive technical analysis of 2,6-Difluoro-4-(trifluoromethoxy)toluene , a highly specialized fluorinated building block. In modern drug discovery, this scaffold represents a strategic "metabolic fortress." The 2,6-difluoro substitution pattern sterically and electronically shields the benzylic position, while the para-trifluoromethoxy (

Accurate determination of its Partition Coefficient (LogP) is critical. With a theoretical LogP hovering near the threshold of oral bioavailability rules (LogP

Structural Analysis & Theoretical Lipophilicity

Before experimental quantification, a theoretical baseline must be established using Fragmental Constant Analysis (Hansch-Leo Method). This highlights the additive nature of the fluorinated substituents.

The Hansch Calculation (Additivity Model)

The lipophilicity of the target molecule is estimated by summing the hydrophobicity constants (

| Fragment / Core | Substituent | Hansch | Contribution Note |

| Benzene Core | - | 2.13 | Base LogP |

| Position 1 | +0.56 | Lipophilic increase | |

| Position 2 | +0.14 | Polar hydrophobicity | |

| Position 6 | +0.14 | Polar hydrophobicity | |

| Position 4 | +1.04 | Dominant lipophilic driver | |

| Correction | Ortho-interaction | -0.20 (est.) | Electronic repulsion/shielding |

| Total Predicted LogP | ~3.81 - 4.01 | High Lipophilicity |

Technical Insight: The

group is often termed a "super-ether." Unlike a methoxy group (), which is slightly hydrophilic, the fluorination inverts the dipole vector and creates a bulky, greasy sphere that dramatically increases membrane permeability.

Visualization of Lipophilic Contributions

The following diagram illustrates the structural contributions to the molecule's overall lipophilicity.

Figure 1: Component-based lipophilicity map showing the additive effects of fluorination on the toluene core.

Experimental Protocols

Given the predicted LogP of ~4.0, the molecule sits at the upper limit of the Shake-Flask Method (OECD 107) and is ideally suited for the RP-HPLC Method (OECD 117) . The HPLC method is preferred here to avoid emulsion formation common with highly fluorinated oils.

Method A: RP-HPLC Determination (OECD 117) - Primary Protocol

This method correlates the retention factor (

Reagents & Equipment:

-

System: Agilent 1290 Infinity II or equivalent HPLC.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), capped silica to minimize silanol interactions.

-

Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Note: A high organic ratio is needed due to the compound's lipophilicity.

-

Dead Time Marker: Thiourea or Sodium Nitrate (unretained compounds).

-

Reference Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5), DDT (6.2).

Step-by-Step Workflow:

-

Dead Time Determination (

): Inject Thiourea. Record the retention time ( -

Standard Calibration: Inject the mixture of reference standards. Record retention times (

).-

Calculate Capacity Factor (

) for each: -

Construct a calibration curve: Plot

(y-axis) vs. Literature LogP (x-axis). -

Ensure Linearity (

).

-

-

Sample Analysis: Inject 2,6-Difluoro-4-(trifluoromethoxy)toluene (dissolved in mobile phase). Record

. -

Calculation: Calculate the sample's

and interpolate its LogP using the linear regression equation from Step 2.

Figure 2: Workflow for OECD 117 HPLC-based LogP determination.

Method B: Shake-Flask Method (OECD 107) - Validation Protocol

Use this only if HPLC results are ambiguous or if absolute thermodynamic values are required.

Critical Pre-requisite: Both phases (n-Octanol and Water) must be mutually saturated for 24 hours prior to the experiment. Failure to do this is the #1 cause of experimental error.

-

Preparation: Mix pre-saturated n-octanol and pre-saturated water (1:1 ratio) in a glass vial.

-

Dosing: Add a known mass of the target compound.

-

Equilibration: Shake mechanically for 60 minutes. Centrifuge at 2500g for 20 minutes to break any emulsions (critical for fluorinated compounds).

-

Phase Separation: Carefully separate the phases.

-

Quantification: Analyze the concentration in both the Octanol phase (

) and Water phase ( -

Calculation:

Scientific Implications for Drug Design

The "Metabolic Shield" Effect

The 2,6-difluoro substitution is not merely for lipophilicity. It exerts a profound ortho-effect . In non-fluorinated toluene, the methyl group is rapidly oxidized by Cytochrome P450 enzymes to a benzoic acid derivative (rapid clearance). The 2,6-difluorines create steric bulk and electronic deactivation, significantly slowing this oxidation.

Bioavailability Warning

With a LogP

-

Risk: High non-specific binding to plasma proteins (HSA) and rapid sequestration into adipose tissue.

-

Mitigation: If this moiety is part of a larger drug molecule, polar groups (solubilizers) must be added elsewhere in the structure to bring the total LogP down to the optimal 2.0–3.0 range.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary. [Link]

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Classic reference for values).

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary. "2,6-Difluorotoluene (CAS 443-84-5)."[1][2] National Center for Biotechnology Information. [Link]

Sources

Role of trifluoromethoxy group in aromatic substitution

TITLE: The Orthogonal Director: A Technical Guide to the Trifluoromethoxy Group in Aromatic Substitution

Executive Summary

The trifluoromethoxy group (

This guide dissects the role of

-

As a Resident Director: How an existing

group manipulates the regioselectivity of incoming electrophiles (EAS). -

As an Incoming Substituent: The mechanistic pathways for installing

via late-stage functionalization (Trifluoromethoxylation).

Part 1: Physicochemical Profile & Electronic "Personality"

To predict reactivity, one must understand the group's unique electronic and steric behavior. Unlike the methoxy group (

The Orthogonal Conformation

The

-

Cause: The Anomeric Effect (

hyperconjugation) and steric repulsion between the bulky -

Consequence: Resonance donation (

) is significantly dampened compared to

Quantitative Comparison (The "Super-Halogen" Effect)

| Parameter | Methoxy ( | Trifluoromethoxy ( | Trifluoromethyl ( | Fluorine ( |

| Hammett | -0.27 (Activating) | +0.35 (Deactivating) | +0.54 (Strong Deactivating) | +0.06 |

| Hammett | +0.12 | +0.38 | +0.43 | +0.34 |

| Hansch | -0.02 | +1.04 | +0.88 | +0.14 |

| Directing Effect (EAS) | Ortho/Para | Ortho/Para | Meta | Ortho/Para |

Key Insight:

is a deactivating ortho/para director .[3] It shares the "schizophrenic" nature of halogens (withdrawing by induction, donating by resonance) but is significantly more lipophilic, making it ideal for modulating Blood-Brain Barrier (BBB) permeability (e.g., Riluzole).

Part 2: Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects that define the

Caption: The "Orthogonal Director" Paradox. The twisted conformation dampens resonance, making inductive withdrawal dominant for reactivity, yet lone pairs still suffice to direct electrophiles to ortho/para positions.

Part 3: Synthetic Strategies (Installation Protocols)

While classical methods (e.g., chlorination of phenols followed by

Protocol: Ag-Mediated Trifluoromethoxylation of Aryl Stannanes/Boronic Acids

This method allows for the late-stage introduction of

Mechanism:

The reaction proceeds via a high-valent

Step-by-Step Methodology:

-

Reagent Preparation:

-

Substrate: Aryl stannane (

) or Aryl boronic acid ( -

Source:

(Ruppert-Prakash reagent) combined with -

Oxidant:[4] F-TEDA-PF6 (Selectfluor derivative).

-

Solvent: Acetone/THF mixture (anhydrous).

-

-

Reaction Setup (Glovebox or Schlenk Line):

-

Charge a flame-dried Schlenk tube with

(2.0 equiv) and KF (3.0 equiv). -

Add the Aryl stannane (1.0 equiv) and F-TEDA-PF6 (1.2 equiv).

-

Add solvent (Acetone) and cool to -30°C.

-

-

Trifluoromethoxide Generation (In-situ):

-

Separately, generate the active

anion by treating 2,4-dinitro-trifluoromethoxybenzene with a nucleophile, or use a stable source like

-

-

Execution:

-

Add the

source to the Schlenk tube. -

Stir at -30°C for 1 hour, then warm to room temperature over 4 hours.

-

Critical Checkpoint: The solution typically turns from a suspension to a dark/black mixture, indicating Ag oxidation state changes.

-

-

Workup:

-

Filter through a pad of Celite to remove silver salts.

-

Concentrate in vacuo.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Part 4: Mechanism of Action (Visualized)

The following diagram details the oxidative cross-coupling pathway, highlighting the critical

Caption: Silver-Mediated Oxidative Trifluoromethoxylation Cycle. Note the high-energy Ag(III) intermediate which facilitates the difficult C-O bond formation.

References

-

Leroux, F. R., et al. (2019). "The Trifluoromethoxy Group: Properties and Synthetic Applications." Chemical Reviews. Link

-

Ngai, M. Y., et al. (2015). "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." Journal of the American Chemical Society. Link

-

Liu, J., et al. (2015). "Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Angewandte Chemie International Edition. Link

-

Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. Link

-

Togni, A. (2012). "Reagents for Trifluoromethylation and Trifluoromethoxylation."[4][6][7] Chemical Communications. Link

Sources

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. scispace.com [scispace.com]

- 7. Silver-mediated oxidative functionalization of alkylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene from 2,6-difluoro-p-cresol

Application Note: Strategic Synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene

Executive Summary & Strategic Rationale

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene (also identified as 1,3-difluoro-5-methyl-2-(trifluoromethoxy)benzene) represents a specific challenge in organofluorine chemistry: the installation of a trifluoromethoxy (

The Core Challenge:

The starting material, 2,6-difluoro-p-cresol (2,6-difluoro-4-methylphenol), possesses two fluorine atoms ortho to the hydroxyl group. These fluorine atoms exert a strong inductive electron-withdrawing effect (

The Solution: This guide details a robust, two-step protocol based on the Zhou-Ni-Hu methodology (2016) . Unlike direct trifluoromethylation methods that struggle with electron-poor substrates, this route utilizes a "hook-and-release" strategy:

-

Anchoring: Formation of an aryloxydifluoroacetic acid intermediate using a highly reactive bromodifluoroacetate.

-

Decarboxylation: Silver-catalyzed radical decarboxylative fluorination to install the final fluorine atom.

This method is selected for its operational safety (avoiding

Retrosynthetic Analysis & Mechanism

The synthesis disconnects the

Mechanistic Pathway[1][2][3][4][5]

-

O-Alkylation: The phenoxide attacks the difluorocarbene equivalent (generated in situ or via direct

) from sodium bromodifluoroacetate. -

Radical Fluorination: The resulting carboxylic acid undergoes oxidative decarboxylation by Ag(I) and Selectfluor. The silver catalyst oxidizes the carboxylate to a carboxyl radical, which loses

to form an alkyl radical (

Figure 1: Retrosynthetic disconnection showing the two-stage transformation of the hydroxyl group.

Experimental Protocol

Step 1: Synthesis of 2-(2,6-difluoro-4-methylphenoxy)-2,2-difluoroacetic acid

This step overcomes the low nucleophilicity of the phenol by using sodium bromodifluoroacetate, which is more reactive than its chloro-analog.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2,6-Difluoro-p-cresol | 1.0 | Substrate |

| Sodium bromodifluoroacetate (

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,6-difluoro-p-cresol (10 mmol) and

(20 mmol) in water (20 mL). Stir until a clear homogeneous solution forms (formation of sodium phenoxide). -

Evaporation (Critical): Evaporate the water under reduced pressure to obtain the solid sodium phenoxide salt. Note: Removing water is crucial to prevent hydrolysis of the fluorinated reagent in the next step. Dry the salt thoroughly under high vacuum at 60°C for 4 hours.

-

Reaction: Suspend the dry phenoxide salt and

(25 mmol) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF (20 mL). -

Heating: Heat the mixture to 100–110°C under an argon atmosphere for 18–24 hours. The electron-deficient nature of the ring requires this elevated temperature compared to standard phenols.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and wash with diethyl ether (to remove unreacted phenol).

-

Acidification: Acidify the aqueous layer to pH 1 using concentrated HCl. Extract the liberated carboxylic acid with Ethyl Acetate (

mL). -

Isolation: Dry the organic layer over

, filter, and concentrate. The crude product (Aryloxydifluoroacetic acid) is usually sufficiently pure for Step 2.

Step 2: Silver-Catalyzed Decarboxylative Fluorination

This step converts the

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Intermediate (from Step 1) | 1.0 | Substrate |

| Selectfluor | 2.0 - 2.5 | Fluorine Source |

| Silver Nitrate (

Procedure:

-

Setup: In a reaction vessel, dissolve the difluoroacetic acid intermediate (from Step 1) in Acetone/Water (1:1 mixture, 0.1 M concentration).

-

Addition: Add

(20 mol%) and Selectfluor (2.5 equiv). -

Reaction: Heat the mixture to 60–70°C under an inert atmosphere. Monitor by TLC or

NMR.-

Monitoring: Look for the disappearance of the

signal (approx -70 ppm) and appearance of the

-

-

Workup: Upon completion (typically 4–8 hours), cool the mixture and extract with diethyl ether or dichloromethane.

-

Purification: Silica gel column chromatography (Pentane/Ether gradient). The product is a non-polar liquid/oil.

Process Workflow & Decision Tree

Figure 2: Operational workflow for the two-step synthesis protocol.

Quality Control & Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

-

NMR (Critical):

-

Starting Material: Two F signals (aromatic, ~ -120 to -130 ppm).

-

Intermediate: Appearance of new signal for

(approx. -70 to -75 ppm, singlet or triplet depending on H-coupling). -

Final Product:

- signal: Singlet around -58 to -60 ppm .

-

Aromatic F signals: Shifted slightly due to the change from

to

-

-

GC-MS:

-

Confirm molecular ion peak (

). -

Check for loss of

(

-

Safety & Handling Notes

-

Selectfluor: An electrophilic fluorinating agent. While stable, it is an oxidant. Avoid mixing with strong reducing agents.

-

Silver Waste: All aqueous waste from Step 2 contains silver. Segregate for heavy metal disposal/recovery.

-

Pressure: If scaling up Step 1 in a sealed vessel, be aware of pressure buildup if any decarboxylation occurs prematurely (though unlikely with the salt form).

-

HF Generation: While this route avoids HF gas, the hydrolysis of Selectfluor or fluorinated byproducts can generate trace HF. Use glass-lined or Teflon-coated vessels where possible and handle with standard acid-safety protocols.

References

-

Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.[1][2] Organic Letters, 18(15), 3754–3757.[3] [Link][1][2][3]

-

Terfort, A., et al. (2021). Electrochemical O-trifluoromethylation of electron-deficient phenols.[4][5] (Cited for context on alternative electrochemical methods for similar substrates).

- Umemoto, T., & Adachi, K. (2002).New Method for Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry. (Background on S-trifluoromethyl dibenzothiophenium salts).

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. acs.figshare.com [acs.figshare.com]

- 3. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 2,6-Difluoro-4-(trifluoromethoxy)toluene as a Strategic Bioisostere Building Block

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—are often the pivotal factors that elevate a promising compound to a clinical candidate.[1][3] This guide focuses on a particularly powerful building block: 2,6-Difluoro-4-(trifluoromethoxy)toluene . This molecule uniquely combines two highly sought-after fluorinated bioisosteric motifs: the gem-difluoroaryl group and the trifluoromethoxy (-OCF₃) substituent. Understanding how to effectively leverage this building block is critical for researchers, scientists, and drug development professionals aiming to overcome common developability hurdles.

This document serves as a comprehensive technical guide, moving beyond a simple recitation of facts to provide in-depth, field-proven insights into the application of 2,6-difluoro-4-(trifluoromethoxy)toluene. We will explore the causality behind its use as a bioisostere, provide detailed experimental protocols for its derivatization, and present case studies that underscore its value in optimizing lead compounds.

The Power of Two: Deconstructing the Bioisosteric Contributions

The utility of 2,6-difluoro-4-(trifluoromethoxy)toluene stems from the synergistic effects of its constituent fluorinated groups. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, yet improving its physicochemical or pharmacokinetic properties.[3][4]

1. The Trifluoromethoxy (-OCF₃) Group: A Superior Lipophilic Hydrogen Bond Acceptor

The trifluoromethoxy group is increasingly recognized as a valuable bioisostere for methoxy, hydroxyl, and even nitro groups.[5][6][7] Its key advantages include:

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can significantly improve a molecule's ability to cross cellular membranes.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, a common liability for methoxy groups.[6]

-

Modulated Electronics: As a strong electron-withdrawing group, it can profoundly influence the pKa of nearby functionalities and alter the electronic landscape of the aromatic ring, potentially enhancing target binding.[8]

-

Conformational Influence: The steric bulk of the -OCF₃ group can be used to control the conformation of a molecule, locking it into a more bioactive shape.

2. The 2,6-Difluorophenyl Moiety: Enhancing Potency and Modulating pKa

The strategic placement of two fluorine atoms ortho to a point of substitution offers several advantages:

-

pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of adjacent basic groups, which can be crucial for optimizing a drug's ionization state at physiological pH.

-

Improved Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

-

Metabolic Blocking: Fluorine atoms can block sites of potential metabolic oxidation on the aromatic ring.[3]

The combination of these two motifs in a single building block provides a powerful tool for multi-parameter optimization in drug discovery.

Physicochemical Properties of 2,6-Difluoro-4-(trifluoromethoxy)toluene

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective application. The table below summarizes key properties of the parent compound, 2,6-difluorotoluene, which serves as a foundational scaffold.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂ | [9][10] |

| Molecular Weight | 128.12 g/mol | [9] |

| Boiling Point | 112 °C at 740 mmHg | [9][11] |

| Density | 1.129 g/mL at 25 °C | [9][11] |

| Refractive Index | n20/D 1.453 | [9] |

| Flash Point | 10 °C (50 °F) | [9] |

Note: The properties of the trifluoromethoxy-substituted analog will differ, particularly in terms of boiling point, density, and lipophilicity (logP), which will be significantly higher.

Synthetic Utility: Functionalization of the Methyl Group

One of the most common and powerful applications of 2,6-difluoro-4-(trifluoromethoxy)toluene is the functionalization of its benzylic methyl group. This allows for the introduction of a wide variety of pharmacophoric elements. A typical workflow involves benzylic bromination followed by nucleophilic substitution.

Protocol 1: Benzylic Bromination of 2,6-Difluoro-4-(trifluoromethoxy)toluene

Objective: To synthesize 1-(bromomethyl)-2,6-difluoro-4-(trifluoromethoxy)benzene, a key intermediate for further elaboration.

Materials:

-

2,6-Difluoro-4-(trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., cyclohexane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluoro-4-(trifluoromethoxy)toluene (1.0 eq) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq) to the solution.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude 1-(bromomethyl)-2,6-difluoro-4-(trifluoromethoxy)benzene can be purified by column chromatography on silica gel or by vacuum distillation.

Causality and Trustworthiness:

-

Why AIBN/BPO? These are radical initiators. The reaction proceeds via a free-radical chain mechanism where the initiator generates a bromine radical from NBS, which then abstracts a benzylic hydrogen from the toluene derivative.

-

Why CCl₄? It is a non-polar solvent that is inert under the reaction conditions and effectively solubilizes the reactants. However, due to its toxicity, alternative solvents like cyclohexane are often preferred.

-

Self-Validation: The progress of the reaction can be easily monitored. The formation of the product is accompanied by the consumption of the starting material and the appearance of a new spot on the TLC plate. The byproduct, succinimide, is a solid that precipitates out of the reaction, providing a visual cue of reaction progress.

Illustrative Workflow for Derivatization

The following diagram illustrates a typical synthetic workflow starting from the brominated intermediate.

Caption: Synthetic pathway from the core building block to diverse derivatives.

Case Study: Bioisosteric Replacement of a Metabolically Liable Moiety

Consider a hypothetical lead compound for a kinase inhibitor that contains a 4-methoxy-2,6-dimethylphenyl group. While this compound shows good potency, it suffers from rapid metabolic oxidation at the methoxy group and one of the methyl groups.

Caption: Bioisosteric replacement strategy for lead optimization.

By replacing the 4-methoxy-2,6-dimethylphenyl group with a 4-(trifluoromethoxy)-2,6-difluorophenyl moiety, derived from our building block, the following improvements can be anticipated:

-

Blocked Metabolism: The -OCH₃ group is replaced by the metabolically robust -OCF₃ group. The methyl groups, also potential sites of oxidation, are replaced with fluorine atoms.

-

Maintained or Enhanced Potency: The trifluoromethoxy group mimics the steric and electronic properties of the methoxy group, while the difluoro substitution can introduce new, favorable binding interactions.[12]

-

Improved Pharmacokinetics: The increased lipophilicity can lead to better membrane permeability and oral bioavailability.

This strategic replacement addresses the key liabilities of the original lead compound, demonstrating the power of 2,6-difluoro-4-(trifluoromethoxy)toluene as a tool for overcoming common drug development challenges.

Conclusion

2,6-Difluoro-4-(trifluoromethoxy)toluene is more than just another fluorinated building block; it is a sophisticated tool for multi-parameter optimization in drug discovery.[13][14] Its unique combination of a trifluoromethoxy group and a 2,6-difluorinated aromatic ring allows medicinal chemists to simultaneously address issues of metabolic stability, potency, and pharmacokinetics. The synthetic protocols provided herein are robust and scalable, offering a reliable pathway to a diverse range of derivatives.[5][15] By understanding the underlying principles of its bioisosteric utility and mastering its synthetic manipulation, researchers can significantly accelerate their drug discovery programs.

References

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]

-

Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

-

ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Available at: [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

-

National Institutes of Health. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Available at: [Link]

-

ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available at: [Link]

-

ResearchGate. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available at: [Link]

-

Taylor & Francis Online. (2022). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

-

National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

-

National Institutes of Health. (2022). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

-

ResearchGate. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Available at: [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

-

ResearchGate. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Available at: [Link]

-

National Institutes of Health. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

-

MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Available at: [Link]

-

National Institutes of Health. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available at: [Link]

-

Apollo Scientific. (2024). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluorotoluene (CAS 443-84-5). Available at: [Link]

-

ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available at: [Link]

-

ResearchGate. (2022). Synthesis of difluoroalkylated compounds a Bioisostere design and examples of bioactive molecules containing CF2 moiety. Available at: [Link]

-

Chem-Impex. (n.d.). 2,6-Difluorotoluene. Available at: [Link]

-

Syntechem. (2023). 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. Available at: [Link]

-

National Institutes of Health. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Available at: [Link]

-

National Institutes of Health. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

-

PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

NIST. (n.d.). 2,6-Difluorotoluene. Available at: [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. chem-space.com [chem-space.com]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. 2,6-ジフルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,6-Difluorotoluene [webbook.nist.gov]

- 11. 2,6-Difluorotoluene | 443-84-5 [chemicalbook.com]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. tandfonline.com [tandfonline.com]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Strategic Introduction of the Trifluoromethoxy Group to Difluorotoluene Scaffolds

Executive Summary

The trifluoromethoxy (

This guide details two high-fidelity protocols for installing the

Strategic Pathway Selection

Before selecting a reagent, the researcher must determine the available precursors and the desired regiochemistry relative to the existing fluorine and methyl groups.

Figure 1: Decision matrix for selecting the appropriate trifluoromethoxylation strategy based on intermediate availability.

Critical Reagents & Mechanism[2]

Primary Reagent: Silver Trifluoromethoxide ( )

Direct sources of nucleophilic

| Reagent | Role | Pros | Cons |

| TFBen (Trifluoromethyl benzoate) | Shelf-stable solid; releases | Requires activation; slower kinetics. | |

| Nucleophile Source | Soluble; reactive. | Thermally unstable; moisture sensitive. | |

| Selectfluor | Oxidant | Promotes | Expensive for kilo-scale; atom inefficient. |

| TFMT (Trifluoromethyl triflate) | Electrophile | Excellent for phenols (Protocol B). | Volatile; requires careful handling. |

Mechanistic Insight: The Silver Redox Cycle

For Protocol A (Arylboronic Acids), the reaction does not proceed via simple nucleophilic displacement. It involves a radical-polar crossover mechanism mediated by silver.

-

Transmetallation: The arylboronic acid transfers the difluorotoluene moiety to

. -

Oxidation: Selectfluor oxidizes the

species to a high-valent -

Reductive Elimination: The

anion (generated from TFBen or present as

Detailed Protocols

Protocol A: Silver-Mediated Oxidative Cross-Coupling

Target: Conversion of (Difluoro-methylphenyl)boronic acid to Trifluoromethoxy-difluorotoluene. Best For: Late-stage functionalization where regiochemistry is defined by the boronic acid.

Materials:

-

Substrate: Difluorotoluene-boronic acid (1.0 equiv)

-

Reagent:

(2.0 equiv) [Note: Can be generated in situ from TFBen + -

Oxidant: Selectfluor (1.5 equiv)

-

Base:

(3.0 equiv) -

Solvent:

biphasic system or Acetone.

Step-by-Step Procedure:

-

Reagent Preparation (In Situ): In a glovebox, mix TFBen (Trifluoromethyl benzoate, 2.0 equiv) with AgF (2.0 equiv) in anhydrous acetonitrile. Stir for 20 mins to generate active

species. Alternatively, use commercially available -

Reaction Assembly: To the reaction vessel containing the boronic acid substrate (1.0 mmol), add the prepared silver mixture.

-

Oxidant Addition: Cool the mixture to 0°C. Add Selectfluor (1.5 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. The reaction vessel should be shielded from light to prevent silver degradation.

-

Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash with DCM.

-

Purification: Concentrate the filtrate. The product is often volatile; avoid high vacuum. Purify via silica gel chromatography using pentane/ether gradients.

Self-Validation Check:

-

Color Change: Reaction typically turns from a grey suspension to a black precipitate (Ag0) upon completion.

-

NMR: Monitor

NMR. The product

Protocol B: O-Trifluoromethylation of Phenols

Target: Conversion of Difluorocresol (Phenol) to Trifluoromethoxy-difluorotoluene. Best For: Scale-up and cost-efficiency.

Materials:

-

Substrate: Difluoro-methylphenol (1.0 equiv)

-

Reagent: TFMT (Trifluoromethyl triflate) (1.2 equiv)

-

Catalyst:

(2.0 equiv) or -

Base:

(2.0 equiv) -

Solvent: Toluene

Step-by-Step Procedure:

-

Activation: In a dried Schlenk tube, dissolve the phenol (1.0 mmol) in Toluene (5 mL). Add

(2.0 mmol) and -

Reagent Addition: Cool to 0°C. Add TFMT (Trifluoromethyl triflate) dropwise. Caution: TFMT is volatile.

-

Heating: Seal the tube and heat to 80°C for 6 hours.

-

Mechanism: The phenol forms a silver phenoxide, which reacts with the electrophilic trifluoromethyl source generated from TFMT.

-

Work-up: Cool to RT. Quench with water. Extract with Ethyl Acetate.

-

Safety Note: This reaction generates silver salts and triflic acid byproducts. Ensure proper neutralization.

Visualizing the Mechanism (Protocol A)

Understanding the oxidative coupling is vital for troubleshooting low yields.

Figure 2: Mechanistic pathway of Silver-mediated oxidative trifluoromethoxylation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation of boronic acid. | Switch to Protocol B (Phenol route) or use anhydrous conditions with |

| Regioisomers | Radical scrambling. | Ensure temperature is kept < 25°C; add radical scavenger (TEMPO) to check for radical mechanism (yield will drop if radical). |

| Incomplete Conversion | Degradation of | Use fresh TFBen + |

References

-

Silver-Mediated Trifluoromethoxylation of Arylboronic Acids Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011).[3][4] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[2][3][4] Journal of the American Chemical Society. [Link]

-

Trifluoromethyl Benzoate (TFBen) as a Shelf-Stable Reagent Zhang, M., Ni, C., & Hu, J. (2018).[2] Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.[2][5] Journal of the American Chemical Society. [Link]

-

Recent Advances in Trifluoromethoxylation Reagents Barata-Vallejo, S., et al. (2021).[4] Advances in the Development of Trifluoromethoxylation Reagents. Molecules. [Link][1][2][4][6][7][8][9][10][11][12][13][14]

-

Direct O-Trifluoromethylation of Phenols Lyer, K., et al. (2018). Practical Synthesis of Aryl Trifluoromethyl Ethers. Chemical Reviews. [Link]

Sources

- 1. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 5. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. researchgate.net [researchgate.net]

- 12. sioc.ac.cn [sioc.ac.cn]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. beilstein-journals.org [beilstein-journals.org]

The 2,6-Difluoro-4-(trifluoromethoxy)phenyl Moiety: A Privileged Scaffold for Next-Generation Kinase Inhibitor Design

An Application Note for Drug Discovery Professionals

Abstract

Protein kinases are central nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet challenges related to potency, selectivity, and pharmacokinetics persist.[2] A key strategy in modern medicinal chemistry is the strategic incorporation of fluorine-containing functional groups to modulate molecular properties.[3] This guide details the rationale and application of the 2,6-difluoro-4-(trifluoromethoxy)phenyl moiety as a superior building block in the design of kinase inhibitors. We will explore the synergistic effects of its substituents on physicochemical properties and provide detailed protocols for its incorporation into a model inhibitor and subsequent biochemical evaluation.

Introduction: The Rationale for Advanced Fluorination in Kinase Inhibitors

Kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental event in signal transduction that governs cell growth, proliferation, and survival.[2] Most kinase inhibitors are ATP-competitive, designed to occupy the adenosine binding pocket and block this phosphotransfer reaction.[4] The success of a kinase inhibitor is dictated by a delicate balance of properties: high binding affinity, selectivity against a panel of over 500 human kinases, metabolic stability, and appropriate lipophilicity for oral bioavailability.[5]

Fluorine has been termed a "magic bullet" in drug development for its ability to fine-tune these properties.[6] The 2,6-difluoro-4-(trifluoromethoxy)phenyl motif, typically utilized as its aniline precursor, is an exemplary scaffold that combines multiple benefits:

-

Metabolic Stability: The trifluoromethoxy (-OCF3) group is exceptionally stable to oxidative metabolism, while the C-F bonds are among the strongest in organic chemistry, preventing metabolic degradation at these positions.[7][8] This often leads to an increased drug half-life.[8]

-

Lipophilicity Tuning: The -OCF3 group is one of the most lipophilic substituents used in drug design, which can significantly enhance membrane permeability and cell penetration.[9][10]

-

pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive effect. The two fluorine atoms ortho to the amine in the aniline precursor significantly lower its basicity (pKa).[11] This reduction in pKa can prevent off-target toxicities associated with basic amines and improve a compound's oral absorption profile.[12]

-

Conformational Control: The ortho-fluorine atoms provide steric hindrance that can force the phenyl ring out of plane with the core scaffold of the inhibitor. This fixed conformation can lock the molecule into a bioactive state, enhancing binding affinity and selectivity.

Below is a summary of the physicochemical contributions of this unique substitution pattern.

| Property | Contribution of 2,6-Difluoro Substituents | Contribution of 4-Trifluoromethoxy Group | Synergistic Effect for Kinase Inhibitors |

| Basicity (pKa) | Strong inductive withdrawal lowers amine pKa | Strong inductive withdrawal further lowers pKa | Reduced off-target ion channel binding; improved cell permeability and oral absorption.[5][11] |

| Lipophilicity | Increases local lipophilicity | Strongly increases overall lipophilicity (Hansch π ≈ +1.04).[9] | Enhanced membrane penetration to reach intracellular kinase targets.[10] |

| Metabolic Stability | C-F bonds block oxidative metabolism at ortho positions | -OCF3 group is highly resistant to metabolism | Increased in vivo half-life and reduced metabolic clearance.[7][8] |

| Binding & Conformation | Steric bulk enforces a twisted, non-planar conformation | Can participate in favorable orthogonal multipolar C–F···C=O interactions | Pre-organizes the ligand for the target's binding pocket, potentially increasing affinity and selectivity.[13] |

Application in Kinase Inhibitor Scaffolds

The 2,6-difluoro-4-(trifluoromethoxy)aniline building block is typically coupled to a heterocyclic core that provides the crucial "hinge-binding" interactions within the ATP pocket of the target kinase. The aniline nitrogen and one of the core's nitrogen atoms form hydrogen bonds with the backbone of the kinase's hinge region, a critical anchor for ATP-competitive inhibitors.

The diagram below illustrates the inhibition of the RAF-MEK-ERK signaling pathway, a common target in oncology, by a generic kinase inhibitor incorporating our privileged scaffold.

Protocol 1: Synthesis of a Model Kinase Inhibitor

This protocol describes a standard amide coupling reaction to synthesize a model inhibitor, linking the key aniline building block to a heterocyclic carboxylic acid core.

Objective: To synthesize N-(2,6-difluoro-4-(trifluoromethoxy)phenyl)-[Heterocycle]-carboxamide.

Materials & Reagents:

| Reagent | Supplier | Cat. No. | Quantity | Mmol |

| 2,6-Difluoro-4-(trifluoromethoxy)aniline | Sigma-Aldrich | Example | 213 mg | 1.0 |

| [Heterocycle]-carboxylic acid | Combi-Blocks | Example | 1.0 equiv. | 1.0 |

| HATU | Oakwood Chemical | Example | 418 mg | 1.1 |

| DIPEA | Acros Organics | Example | 366 µL | 2.1 |

| Anhydrous DMF | Fisher Scientific | Example | 5 mL | - |

| Ethyl Acetate (EtOAc) | VWR | Example | 50 mL | - |

| Saturated NaCl (brine) | - | - | 20 mL | - |

| Anhydrous Na₂SO₄ | - | - | 5 g | - |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-4-(trifluoromethoxy)aniline (213 mg, 1.0 mmol) and the heterocyclic carboxylic acid (1.0 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Coupling Agent Addition: Add HATU (418 mg, 1.1 mmol) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 366 µL, 2.1 mmol).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting aniline is consumed (typically 4-16 hours).

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 25 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).